![molecular formula C6H11N3S B1295847 5-Isobutyl-[1,3,4]thiadiazol-2-ylamine CAS No. 52057-89-3](/img/structure/B1295847.png)
5-Isobutyl-[1,3,4]thiadiazol-2-ylamine
Overview
Description
5-Isobutyl-[1,3,4]thiadiazol-2-ylamine is a chemical compound with the CAS Number: 52057-89-3 . It has a molecular weight of 157.24 and its IUPAC name is 5-isobutyl-1,3,4-thiadiazol-2-ylamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H11N3S/c1-4(2)3-5-8-9-6(7)10-5/h4H,3H2,1-2H3,(H2,7,9) . This indicates that the molecule consists of 6 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored at room temperature .Mechanism of Action
5-Isobutyl-[1,3,4]thiadiazol-2-ylamine acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine levels in the brain. It binds to the active site of the enzyme, preventing the enzyme from breaking down acetylcholine. As a result, acetylcholine levels are increased, leading to an increase in neuronal activity.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been shown to increase acetylcholine levels in the brain, leading to an increase in neuronal activity. It has also been shown to inhibit the enzyme cyclooxygenase, leading to a decrease in the production of prostaglandins. In addition, this compound has been shown to inhibit the enzyme phosphodiesterase, leading to an increase in cAMP levels. Finally, this compound has been shown to inhibit the enzyme tyrosine hydroxylase, leading to a decrease in the production of dopamine.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-Isobutyl-[1,3,4]thiadiazol-2-ylamine in lab experiments is its ability to inhibit multiple enzymes. This makes it a useful tool for studying the effects of multiple enzymes on a given biological process. Additionally, this compound is relatively easy to synthesize, making it a cost-effective option for research. However, there are some limitations to using this compound in lab experiments. It is not as potent as some other inhibitors, so it may not be suitable for experiments that require high concentrations of inhibitors. Additionally, this compound has been shown to have some cytotoxic effects, so it should be used with caution.
Future Directions
There are many potential future directions for 5-Isobutyl-[1,3,4]thiadiazol-2-ylamine research. One area of research is to investigate the effects of this compound on other enzymes, such as proteases and kinases. Additionally, further research could be conducted to determine the optimal concentration of this compound for various experiments. Additionally, further research could be conducted to investigate the effects of this compound on other biological processes, such as cell signaling and gene expression. Finally, further research could be conducted to investigate the potential therapeutic applications of this compound, such as the treatment of neurological disorders.
Synthesis Methods
5-Isobutyl-[1,3,4]thiadiazol-2-ylamine can be synthesized through a variety of methods. One of the most common methods is the reaction of 2-amino-3-methyl-1-phenylpropane with isobutylchloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with thiophosgene to form the desired this compound. Another method involves the reaction of 2-amino-3-methyl-1-phenylpropane with isobutylchloride in the presence of potassium carbonate. The resulting product is then treated with thiophosgene to form the desired this compound.
Scientific Research Applications
5-Isobutyl-[1,3,4]thiadiazol-2-ylamine is used in a variety of scientific research applications. It is used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine levels in the brain. It is also used as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins. This compound is also used as an inhibitor of the enzyme phosphodiesterase, which is involved in the breakdown of cAMP. Finally, this compound is used as an inhibitor of the enzyme tyrosine hydroxylase, which is involved in the production of dopamine.
Safety and Hazards
The safety data sheet for 5-Isobutyl-[1,3,4]thiadiazol-2-ylamine indicates that it is harmful if swallowed or inhaled . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .
properties
IUPAC Name |
5-(2-methylpropyl)-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S/c1-4(2)3-5-8-9-6(7)10-5/h4H,3H2,1-2H3,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGZJIYMDRZJII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90283880 | |
Record name | 5-Isobutyl-[1,3,4]thiadiazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90283880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
52057-89-3 | |
Record name | 52057-89-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34012 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Isobutyl-[1,3,4]thiadiazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90283880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(2-methylpropyl)-1,3,4-thiadiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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